molecular formula C17H20N2O3S B2455446 (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one CAS No. 370848-87-6

(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one

Cat. No.: B2455446
CAS No.: 370848-87-6
M. Wt: 332.42
InChI Key: PEQJUXOWJUJLIZ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity Evaluation

The study of antioxidants, crucial for counteracting oxidative stress in various domains such as food engineering, medicine, and pharmacy, has gained significant attention. Among various assays for determining antioxidant activity, (E)-5-(4-isopropoxybenzylidene)-2-morpholinothiazol-4(5H)-one could be evaluated through methods such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others based on spectrophotometry. These methods, capable of assessing the kinetics of antioxidant processes, provide a framework for understanding the potential antioxidant applications of the compound (Munteanu & Apetrei, 2021).

Enzymatic Redox Mediation for Organic Pollutant Degradation

Enzymatic approaches have been explored for the remediation of various organic pollutants. The potential of this compound in enhancing the degradation efficiency of recalcitrant compounds by serving as a redox mediator alongside enzymes like laccases and peroxidases showcases its applicability in environmental science. This synergy could significantly advance the degradation of aromatic compounds present in industrial effluents, highlighting its utility in wastewater treatment technologies (Husain & Husain, 2007).

Synthetic and Medicinal Chemistry

Benzothiazole derivatives, including this compound, possess a broad spectrum of biological activities. Their role in the development of chemotherapeutic agents, particularly as anticancer, antimicrobial, and anti-inflammatory compounds, is well-documented. The versatility of the benzothiazole core allows for structural modifications that enhance its therapeutic potential, emphasizing its significance in drug discovery and development efforts (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(4-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)22-14-5-3-13(4-6-14)11-15-16(20)18-17(23-15)19-7-9-21-10-8-19/h3-6,11-12H,7-10H2,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQJUXOWJUJLIZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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